An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Thrazarine
An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Thrazarine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure and molecular weight of Thrazarine, an antitumor antibiotic. The information is presented to support research and development efforts in oncology and medicinal chemistry.
Introduction to Thrazarine
Thrazarine is an antitumor antibiotic produced by the bacterium Streptomyces coerulescens MH802-fF5.[1][2] It is a notable compound due to its unique chemical structure, which includes a diazo group, a feature that contributes to its biological activity.[1][2] Understanding the precise chemical and physical properties of Thrazarine is fundamental for its potential development as a therapeutic agent.
Chemical Identity and Molecular Formula
The unique identity of Thrazarine is defined by its specific arrangement of atoms and chemical bonds.
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IUPAC Name: O-((R)-2-diazo-3-hydroxybutanoyl)-L-serine[1]
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CAS Number: 120128-14-5[1]
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Chemical Formula: C₇H₁₁N₃O₅[1]
The IUPAC name reveals that Thrazarine is an ester formed from L-serine and a diazo-substituted hydroxybutanoic acid. The stereochemistry is specified as (R) at the second carbon of the butanoyl chain and (L) for the serine moiety.
Molecular Weight and Elemental Composition
The molecular weight and elemental composition are critical parameters for analytical and formulation studies.
| Property | Value |
| Molecular Weight | 217.18 g/mol |
| Exact Mass | 217.0699 u |
| Elemental Analysis | |
| Carbon (C) | 38.71% |
| Hydrogen (H) | 5.11% |
| Nitrogen (N) | 19.35% |
| Oxygen (O) | 36.83% |
| [Source: MedKoo Biosciences][1] |
Chemical Structure and Physicochemical Properties
The structure of Thrazarine is characterized by the presence of an amino acid, a diazo group, and a hydroxyl group.
Structural Identifiers:
Key Structural Features:
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L-Serine Backbone: Provides a chiral scaffold for the molecule.
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Diazo Group (-N₂): A reactive functional group often associated with the biological activity of natural products.
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Acyl Group: An (R)-2-diazo-3-hydroxybutanoyl group is ester-linked to the hydroxyl group of L-serine.
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Chiral Centers: The molecule possesses two chiral centers, contributing to its stereospecific interactions with biological targets.
Caption: Key functional moieties of the Thrazarine molecule.
Physicochemical Properties:
| Property | Description |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Short term at 0 - 4 °C; long term at -20 °C. Should be stored dry and in the dark. |
| [Source: MedKoo Biosciences][1] |
Discovery and Biosynthesis
Thrazarine's discovery is a result of screening natural products for antitumor activity. Its biosynthesis is of significant interest to researchers.
Isolation and Characterization Workflow:
Caption: General workflow for the discovery and characterization of Thrazarine.
Recent research has identified the putative biosynthetic gene cluster (BGC) for Thrazarine.[2] A key enzyme in its biosynthesis is a hydrazine synthetase (ThzN), which is the first known example of an L-threonine-utilizing hydrazine synthetase.[2][3] This enzyme catalyzes the formation of a nitrogen-nitrogen bond, a critical step in the assembly of the diazo group.[2] The biosynthetic mechanism of the diazo group in Thrazarine is thought to differ from that of the structurally similar compound, azaserine.[2]
Experimental Protocols
Detailed experimental protocols for the isolation and structure determination of Thrazarine have been published. The following outlines the general steps based on the initial reports.
Protocol: Isolation of Thrazarine
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Fermentation: Cultivate Streptomyces coerulescens MH802-fF5 in a suitable broth medium to produce Thrazarine.
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Extraction: After an appropriate incubation period, harvest the culture broth. Extract the active compound from the filtered broth using a suitable solvent system.
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Purification: Subject the crude extract to a series of chromatographic techniques. This may include column chromatography on various stationary phases (e.g., silica gel, ion-exchange resins) to purify Thrazarine from other metabolites.
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Purity Analysis: Assess the purity of the isolated compound using methods such as High-Performance Liquid Chromatography (HPLC).
Protocol: Structure Elucidation
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Mass Spectrometry: Perform high-resolution mass spectrometry to determine the exact molecular weight and deduce the molecular formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Acquire ¹H and ¹³C NMR spectra to identify the carbon-hydrogen framework of the molecule.
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Utilize 2D NMR techniques (e.g., COSY, HMQC, HMBC) to establish the connectivity between atoms and confirm the overall structure.
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Chiral Analysis: Employ methods to determine the stereochemistry of the chiral centers, such as chiral chromatography or comparison with synthetic standards.
For detailed methodologies, it is recommended to consult the primary literature cited in the references.
References
- Kameyama T, Takahashi A, Matsumoto H, Kurasawa S, Hamada M, Okami Y, Ishizuka M, Takeuchi T. Thrazarine, a new antitumor antibiotic. I. Taxonomy, fermentation, isolation and biological properties. J Antibiot (Tokyo). 1988 Nov;41(11):1561-7.
- Takahashi A, Nakamura H, Ikeda D, Naganawa H, Kameyama T, Kurasawa S, Okami Y, Takeuchi T, Iitaka Y. Thrazarine, a new antitumor antibiotic. II. Physico-chemical properties and structure determination. J Antibiot (Tokyo). 1988 Nov;41(11):1568-74.
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Matsuda, K., et al. Identification of a l-Threonine-Utilizing Hydrazine Synthetase for Thrazarine Biosynthesis in Streptomyces coerulescens MH802-fF5. ChemBioChem. 2023. [Link]
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Wiley Online Library. Identification of a l-Threonine-Utilizing Hydrazine Synthetase for Thrazarine Biosynthesis in Streptomyces coerulescens MH802-fF5. [Link]
